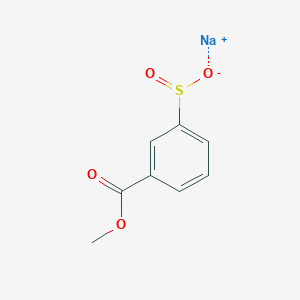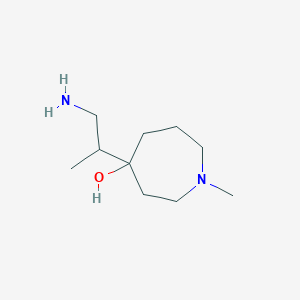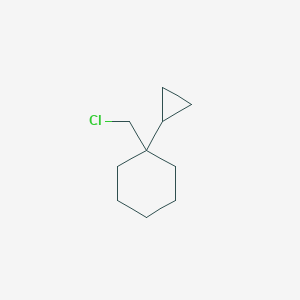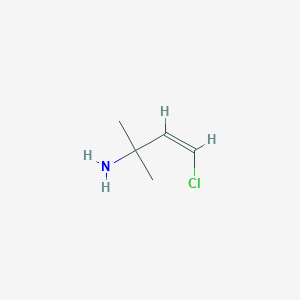
(3Z)-4-Chloro-2-methylbut-3-en-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3Z)-4-Chloro-2-methylbut-3-en-2-amine is an organic compound characterized by the presence of a chlorine atom, a methyl group, and an amine group attached to a butene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-4-Chloro-2-methylbut-3-en-2-amine typically involves the chlorination of 2-methylbut-3-en-2-amine. One common method is the reaction of 2-methylbut-3-en-2-amine with thionyl chloride (SOCl₂) under controlled conditions to introduce the chlorine atom at the desired position. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization to obtain the final product.
化学反応の分析
Types of Reactions
(3Z)-4-Chloro-2-methylbut-3-en-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidation typically yields oxides or hydroxylated derivatives.
Reduction: Reduction results in the formation of the corresponding amine.
Substitution: Substitution reactions produce various derivatives depending on the nucleophile used.
科学的研究の応用
(3Z)-4-Chloro-2-methylbut-3-en-2-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3Z)-4-Chloro-2-methylbut-3-en-2-amine involves its interaction with specific molecular targets. The chlorine atom and amine group play crucial roles in its reactivity and binding to target molecules. The compound may interact with enzymes, receptors, or other proteins, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
- (3Z)-4-Chloro-3-(2-methylphenyl)imino-5-oxotetrahydro-2-furanyl 2-furoate
- (3Z,6Z,9Z)-3,6,9-Octadecatriene
- (3Z,3′Z)-3,3′-(Ethane-1,2-diylidene)bis(indolin-2-one)
Uniqueness
(3Z)-4-Chloro-2-methylbut-3-en-2-amine is unique due to its specific structural features, such as the position of the chlorine atom and the presence of the amine group
特性
分子式 |
C5H10ClN |
|---|---|
分子量 |
119.59 g/mol |
IUPAC名 |
(Z)-4-chloro-2-methylbut-3-en-2-amine |
InChI |
InChI=1S/C5H10ClN/c1-5(2,7)3-4-6/h3-4H,7H2,1-2H3/b4-3- |
InChIキー |
FKZLEYGHXAHJMD-ARJAWSKDSA-N |
異性体SMILES |
CC(C)(/C=C\Cl)N |
正規SMILES |
CC(C)(C=CCl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


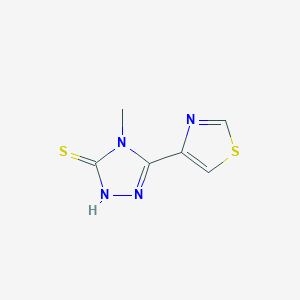
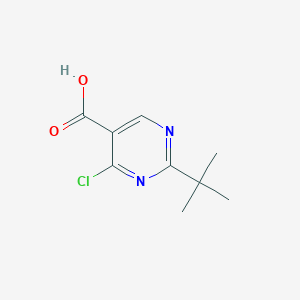
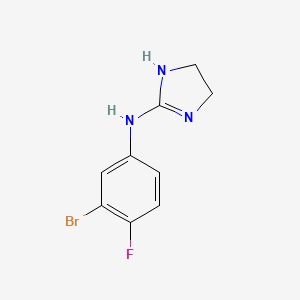
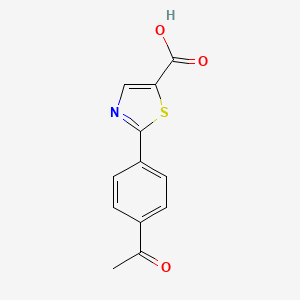
![N-[(2-Methylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B13187552.png)
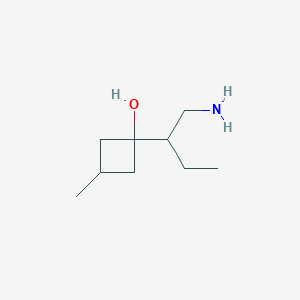
![Propyl[1-(thiophen-2-yl)ethyl]amine](/img/structure/B13187570.png)
![1-{[4-(Trifluoromethyl)phenyl]imino}-1lambda6-thiolan-1-one](/img/structure/B13187584.png)
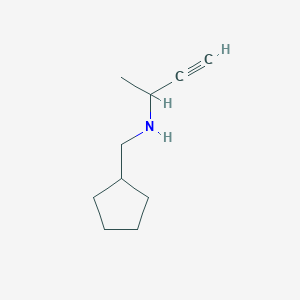

![tert-Butyl 3-amino-2,2-dimethyl-3-[4-(propan-2-yl)phenyl]propanoate](/img/structure/B13187601.png)
